O-(2-amino-2-methylpropyl)hydroxylamine
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Overview
Description
O-(2-amino-2-methylpropyl)hydroxylamine is an organic compound with the molecular formula C4H12N2O It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a 2-amino-2-methylpropyl group
Scientific Research Applications
O-(2-amino-2-methylpropyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for investigating enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
O-(2-amino-2-methylpropyl)hydroxylamine, like other hydroxylamine derivatives, primarily targets aldehydes and ketones . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.
Mode of Action
The compound interacts with its targets through a process known as nucleophilic addition . In this process, the nitrogen atom in the hydroxylamine acts as a nucleophile, attacking the electrophilic carbon atom in the carbonyl group of aldehydes and ketones . This results in the formation of an oxime, an irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes from aldehydes and ketones is a common reaction in organic chemistry . This reaction can affect various biochemical pathways, particularly those involving carbonyl-containing compounds. The downstream effects can be diverse, depending on the specific pathway and the role of the targeted aldehyde or ketone.
Result of Action
The primary result of the action of this compound is the formation of oximes from aldehydes and ketones . This can lead to changes in the concentrations of these compounds, potentially affecting the biochemical pathways in which they are involved.
Action Environment
The action of this compound, like that of many other chemical reactions, can be influenced by environmental factors such as temperature, pH, and the presence of other compounds. For instance, the presence of an acid catalyst can enhance the reaction rate .
Future Directions
The future directions of research on “O-(2-amino-2-methylpropyl)hydroxylamine” and similar compounds involve their potential as electrophilic aminating agents . They have shown remarkable potential in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles, with high regio-, chemo- and stereoselectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
O-(2-amino-2-methylpropyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of hydroxylamine with 2-amino-2-methylpropyl chloride under basic conditions. The reaction typically proceeds as follows:
Reactants: Hydroxylamine and 2-amino-2-methylpropyl chloride.
Conditions: The reaction is carried out in an aqueous or alcoholic medium with a base such as sodium hydroxide or potassium hydroxide.
Procedure: The hydroxylamine is dissolved in the medium, and the 2-amino-2-methylpropyl chloride is added dropwise with stirring. The mixture is then heated to reflux for several hours.
Product Isolation: The reaction mixture is cooled, and the product is extracted using an organic solvent such as ether or dichloromethane. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the crude product, which can be purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
O-(2-amino-2-methylpropyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced to form amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or tosylates in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted hydroxylamine derivatives.
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine: The parent compound, which lacks the 2-amino-2-methylpropyl group.
O-(2-methylpropyl)hydroxylamine: A similar compound where the amino group is replaced by a methyl group.
O-(2-aminoethyl)hydroxylamine: Another derivative with an ethyl group instead of the 2-methylpropyl group.
Uniqueness
O-(2-amino-2-methylpropyl)hydroxylamine is unique due to the presence of both an amino group and a hydroxylamine moiety, which imparts distinct reactivity and potential for diverse applications. The 2-amino-2-methylpropyl group provides steric hindrance and electronic effects that influence the compound’s behavior in chemical reactions, making it a valuable tool in synthetic chemistry and biochemical research.
Properties
IUPAC Name |
O-(2-amino-2-methylpropyl)hydroxylamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O/c1-4(2,5)3-7-6/h3,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHHTDKJIMMKLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CON)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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